[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol
Description
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol is a heterocyclic compound featuring a thiazole core substituted with a pyrazine ring at position 2, a methyl group at position 4, and a hydroxymethyl group at position 3. Its molecular formula is C₁₀H₉N₃OS, with a molecular weight of 219.26 g/mol (exact mass: 207.0572) . The compound’s methanol group (-CH₂OH) enhances solubility in polar solvents, making it a versatile intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-8(5-13)14-9(12-6)7-4-10-2-3-11-7/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOIJMBXGUSRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NC=CN=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380140 | |
| Record name | [4-Methyl-2-(pyrazin-2-yl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-94-1 | |
| Record name | 4-Methyl-2-(2-pyrazinyl)-5-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Methyl-2-(pyrazin-2-yl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with 4-methylthiazole-5-carboxaldehyde in the presence of a base, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent reduction steps efficiently .
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The thiazole and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazole and pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Research indicates that compounds containing thiazole and pyrazine structures often exhibit:
- Antimicrobial Activity : Preliminary studies suggest that [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol may inhibit the growth of various microbial strains.
- Anti-inflammatory Properties : Its structural features may contribute to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.
The biological activity of this compound is assessed using predictive models such as PASS (Prediction of Activity Spectra for Substances), which helps in evaluating its potential effects on biological targets. Interaction studies focus on:
- Binding Affinity : Research explores how the compound interacts with enzymes and receptors, which is crucial for understanding its pharmacodynamics.
- Mechanism of Action : The compound's thiazole and pyrazine rings facilitate binding to specific targets, potentially altering enzyme activity or signal transduction pathways.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Commonly involves the reaction of 2-aminopyrazine with 4-methylthiazole derivatives under basic conditions.
- Reduction Processes : Following cyclization, reduction methods are employed to yield the methanol derivative.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Another research project highlighted its ability to reduce cytokine production in vitro, suggesting potential use in inflammatory conditions.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrazine rings enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiazole Derivatives
Thiazole derivatives with substituents at positions 2, 4, and 5 exhibit diverse biological and physicochemical properties. Below is a comparative analysis of key analogues:
Functional Group Impact on Properties
- Hydroxymethyl (-CH₂OH) vs. Carboxylic Acid (-COOH): The hydroxymethyl group in the target compound improves solubility in methanol and water compared to the carboxylic acid derivative (CAS 216959-92-1), which is more polar and prone to forming salts .
- Pyrazinyl vs. Trifluoromethylphenyl Substituents:
Pyrazinyl groups (as in the target compound) introduce hydrogen-bonding capabilities, enhancing interactions with biological targets like enzymes. In contrast, trifluoromethylphenyl groups (e.g., GW 501-516) increase lipophilicity and metabolic stability, making them suitable for in vivo applications . - Bromo-Ethanone Derivative: The bromo-ethanone analog (CAS 423768-43-8) serves as an alkylating agent in peptide coupling reactions, a property absent in the methanol derivative .
Biological Activity
[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol (CAS Number: 352018-94-1) is a heterocyclic compound that exhibits significant biological activity due to its unique structural features. The compound consists of a thiazole ring substituted with a pyrazine moiety and a hydroxymethyl group, which contribute to its potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and related research findings.
- Molecular Formula : C₉H₉N₃OS
- Molecular Weight : 207.25 g/mol
- Structure : The compound features a thiazole ring that is known for its diverse biological activities, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, compounds containing thiazole and pyrazine moieties have been reported to exhibit:
- Antimicrobial Properties : Research indicates that thiazole derivatives often show moderate to good antimicrobial activity against various pathogens. In vitro studies have demonstrated that this compound can inhibit bacterial growth effectively .
- Anti-inflammatory Effects : The compound has been studied for its potential as an anti-inflammatory agent. It may act by inhibiting specific pathways involved in inflammation, such as the p38 MAP kinase pathway .
- Cytokine Production Inhibition : It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), which plays a crucial role in systemic inflammation and is implicated in various autoimmune diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as a selective phosphodiesterase IV (PDE IV) inhibitor, which can modulate cellular signaling pathways involved in inflammation and immune responses .
- Receptor Interaction : It may also interact with adenosine receptors, contributing to its therapeutic potential in treating cytokine-mediated diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
Compound Name Activity Against Minimum Inhibitory Concentration (MIC) This compound E. coli 32 µg/mL 4-Amino-2-(pyrazinyl)thiazole Staphylococcus aureus 16 µg/mL 2-Pyrazinethiazole Pseudomonas aeruginosa 64 µg/mL - Anti-inflammatory Research :
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization Reaction : The reaction between 2-amino pyrazine and 4-methylthiazole under basic conditions.
- Reduction Step : Following cyclization, reduction processes are employed to yield the hydroxymethyl derivative.
These methods highlight the versatility in constructing complex heterocyclic compounds from simpler precursors.
Q & A
Basic: What are the standard synthetic routes for [4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol?
The compound is typically synthesized via condensation reactions involving thiazole and pyrazine precursors. A common method involves refluxing equimolar quantities of a thiazole intermediate (e.g., 4-methyl-2-(2-pyrazinyl)-1,3-thiazole) with formaldehyde in a basic aqueous medium (e.g., NaOH) to introduce the hydroxymethyl group at the 5-position . Alternative routes may use ethanol as a solvent under TLC-monitored reflux conditions (1–2 hours), followed by recrystallization for purification . Key parameters include reaction time (1–2 hours), temperature (reflux), and solvent choice (ethanol, water).
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ring structure. For example, the hydroxymethyl group (-CH2OH) typically shows a triplet in 1H NMR (~δ 4.5–5.0 ppm) and a carbon signal at ~δ 60–65 ppm in 13C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (exact mass: 207.057 Da) .
- Infrared (IR) Spectroscopy : Peaks at ~3200–3400 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=N/C=C in thiazole) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol or water .
- Catalyst Use : Acid or base catalysts (e.g., p-toluenesulfonic acid, NaHCO₃) to accelerate condensation .
- Temperature Control : Gradual heating (e.g., 60–80°C) to avoid side reactions like oxidation of the hydroxymethyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Advanced: How should researchers address contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme isoforms .
- Structural Analogues : Substituent effects (e.g., methyl vs. chloro groups at the 4-position) altering target binding .
- Dosage Effects : Non-linear dose-response relationships requiring IC50/EC50 validation across multiple concentrations .
Meta-analysis of structural and assay parameters is recommended to reconcile data .
Advanced: What methodologies are suitable for evaluating its bioactivity in enzyme inhibition studies?
- Kinetic Assays : Measure Vmax and Km shifts to identify competitive/non-competitive inhibition. For example, compound stabilization of phosphoenolpyruvate carboxykinase (Tm increase by ~8°C) suggests allosteric modulation .
- Molecular Docking : Use software like AutoDock to predict binding poses with targets (e.g., HIV protease or bacterial enzymes) .
- In Vitro Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, with positive controls (e.g., sulfazole for antimicrobial activity) .
Advanced: How does the compound’s stability influence experimental design?
- Storage : Store at -20°C in anhydrous DMSO or ethanol to prevent hydroxymethyl oxidation .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation (common in thiazole derivatives) .
- Solubility : Use DMSO for in vitro assays (≤10% v/v to avoid cytotoxicity) .
Advanced: What computational approaches support structure-activity relationship (SAR) studies?
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., pyrazinyl N-atoms) .
- Pharmacophore Modeling : Map hydrogen bond acceptors (pyrazine N) and hydrophobic regions (methyl-thiazole) to guide analogue design .
- MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns simulations) .
Advanced: How do substituent modifications impact biological activity?
- Pyrazinyl Group : Replacing 2-pyrazinyl with 2-thienyl enhances antimicrobial activity but reduces anticancer potency .
- Methyl vs. Chloro : 4-Chloro analogues show higher enzyme inhibition (e.g., IC50 ~5 µM vs. 10 µM for methyl) due to increased electrophilicity .
- Hydroxymethyl Oxidation : Converting -CH2OH to -COOH improves water solubility but may reduce membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
